molecular formula C15H31N3O B13083219 2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide

Cat. No.: B13083219
M. Wt: 269.43 g/mol
InChI Key: BFZCJDZRIBIADC-MOKVOYLWSA-N
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Description

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.

    Introduction of the dimethylamino group: This step involves the substitution of a hydrogen atom on the cyclohexyl ring with a dimethylamino group.

    Attachment of the butanamide backbone: This step involves the reaction of the cyclohexyl derivative with a suitable butanamide precursor to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Used for large-scale production to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3,5-triazine: A compound with a similar amino group but different ring structure.

    N,N-dimethyl-2-hydroxyethylamine: A compound with a similar dimethylamino group but different backbone.

Uniqueness

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide is unique due to its combination of a cyclohexyl ring, dimethylamino group, and butanamide backbone. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C15H31N3O/c1-6-18(15(19)14(16)11(2)3)13-10-8-7-9-12(13)17(4)5/h11-14H,6-10,16H2,1-5H3/t12?,13-,14?/m0/s1

InChI Key

BFZCJDZRIBIADC-MOKVOYLWSA-N

Isomeric SMILES

CCN([C@H]1CCCCC1N(C)C)C(=O)C(C(C)C)N

Canonical SMILES

CCN(C1CCCCC1N(C)C)C(=O)C(C(C)C)N

Origin of Product

United States

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